molecular formula C10H10BrNO2 B14909187 5-Bromo-7-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one

5-Bromo-7-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B14909187
M. Wt: 256.10 g/mol
InChI Key: QVNUZOGQFPWQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxymethyl group at the 7th position, and a dihydroisoquinolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable isoquinolinone precursor followed by the introduction of the hydroxymethyl group through a hydroxymethylation reaction. The reaction conditions often involve the use of bromine or brominating agents and hydroxymethylating reagents under controlled temperatures and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of 5-Bromo-7-(carboxymethyl)-3,4-dihydroisoquinolin-1(2H)-one.

    Reduction: Formation of 7-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one.

    Substitution: Formation of various substituted isoquinolinones depending on the nucleophile used.

Scientific Research Applications

5-Bromo-7-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-7-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-methyl-1H-indazole
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-7-azaindole

Uniqueness

Compared to similar compounds, 5-Bromo-7-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both a bromine atom and a hydroxymethyl group on the isoquinolinone core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

5-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H10BrNO2/c11-9-4-6(5-13)3-8-7(9)1-2-12-10(8)14/h3-4,13H,1-2,5H2,(H,12,14)

InChI Key

QVNUZOGQFPWQFN-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C(=CC(=C2)CO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.